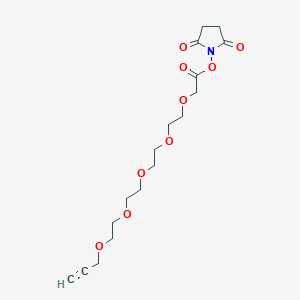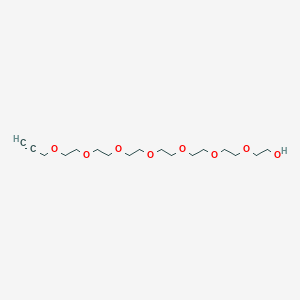
pu-h54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PU-H54 is a selective inhibitor of the glucose-regulated protein 94 (Grp94), which is a member of the heat shock protein 90 (Hsp90) family. This compound is primarily used in scientific research, particularly in the study of breast cancer. This compound is a purine-based inhibitor that has shown significant potential in disrupting key cancer pathways .
Mechanism of Action
- Downstream effects may include altered protein secretion, impaired membrane protein function, and disrupted cellular processes .
- Storage conditions: Powder at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .
- It may lead to misfolded protein accumulation, altered cellular responses, and potential therapeutic effects in diseases like breast cancer .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
PU-H54 is synthesized through a series of chemical reactions that involve the incorporation of an alkyne group. This group allows this compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:
Formation of the purine core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the alkyne group: The alkyne group is introduced through a reaction with an appropriate alkyne-containing reagent.
Purification: The final product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
PU-H54 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.
Oxidation and reduction:
Substitution reactions: The compound can participate in substitution reactions, particularly involving the purine core.
Common reagents and conditions used in these reactions include copper catalysts for CuAAc and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions are typically triazoles in the case of CuAAc and various oxidized or reduced forms of this compound.
Scientific Research Applications
PU-H54 has a wide range of scientific research applications, including:
Cancer research: this compound is used to study the role of Grp94 in cancer, particularly breast cancer.
Protein folding studies: As a Grp94 inhibitor, this compound is used to study the role of this protein in maintaining endoplasmic reticulum protein folding ability and inhibiting pro-apoptotic mechanisms.
Click chemistry: Due to its alkyne group, this compound is used in click chemistry applications, particularly in the formation of triazoles through CuAAc.
Comparison with Similar Compounds
PU-H54 is unique in its selective inhibition of Grp94 compared to other Hsp90 inhibitors. Similar compounds include:
Pan-Hsp90 inhibitors: These inhibitors target all members of the Hsp90 family, including Hsp90α, Hsp90β, Grp94, and Trap-1.
This compound’s uniqueness lies in its selective inhibition of Grp94, making it a valuable tool for studying the specific roles of this protein in cancer and other diseases.
Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXPUQPGWULJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes PU-H54 unique compared to other Hsp90 inhibitors?
A1: this compound distinguishes itself through its selectivity for Grp94, a specific paralog of the Hsp90 chaperone family residing in the endoplasmic reticulum []. This selectivity arises from this compound's ability to bind to a unique allosteric pocket within Grp94, a feature not observed in other Hsp90 paralogs like Hsp90α or Hsp90β []. This distinct binding interaction underpins this compound's potential as a tool to dissect the individual roles of Hsp90 paralogs in cancer development and progression.
Q2: How does the binding of this compound to Grp94 affect cancer cells?
A2: The research demonstrates that this compound's selective inhibition of Grp94 disrupts the chaperone's function in maintaining the stability and function of specific client proteins within the endoplasmic reticulum []. This disruption can trigger cellular stress responses and ultimately lead to cell death, highlighting the potential of Grp94 inhibition as a therapeutic strategy for certain cancers. The study specifically pointed towards enhanced efficacy in certain breast cancer models [].
Q3: What structural insights into the interaction between this compound and its target do we gain from the research?
A3: Crystallographic studies, as referenced in the provided research papers [, ], provide crucial structural information about the binding mode of this compound. These studies detail the specific interactions between this compound and the amino acid residues within the allosteric pocket of Grp94. Such structural data is critical for understanding the molecular basis of this compound's selectivity and can guide the development of next-generation inhibitors with improved potency and specificity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














